molecular formula C11H11NO2 B1266656 4-Phenylpiperidine-2,6-dione CAS No. 14149-31-6

4-Phenylpiperidine-2,6-dione

Cat. No. B1266656
CAS RN: 14149-31-6
M. Wt: 189.21 g/mol
InChI Key: LIEGIQPEUGHGAI-UHFFFAOYSA-N
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Description

4-Phenylpiperidine-2,6-dione is a compound with the molecular formula C11H11NO2 . It is also known by other names such as 3-Phenylglutarimide and 4-Phenyl-2,6-piperidinedione .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A number of new 4-phenylpiperidine-2,6-diones bearing at the 1-position an ω- [4- (substituted phenyl)piperazin-1-yl]alkyl moiety were designed and synthesized .


Molecular Structure Analysis

The molecular weight of 4-Phenylpiperidine-2,6-dione is 189.21 g/mol . The IUPAC name for this compound is 4-phenylpiperidine-2,6-dione . The InChI code is InChI=1S/C11H11NO2/c13-10-6-9 (7-11 (14)12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2, (H,12,13,14) .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 189.078978594 g/mol . The topological polar surface area is 46.2 Ų .

Scientific Research Applications

Drug Design and Synthesis

Piperidines, including 4-Phenylpiperidine-2,6-dione, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Anticancer Applications

Piperidine derivatives, including 4-Phenylpiperidine-2,6-dione, are being utilized as anticancer agents . They have shown promising results in the treatment of various types of cancers .

Antiviral Applications

Some alkyl derivatives of 3-phenylpiperidine-2,6-dione have shown moderate protection against certain viruses . This suggests potential antiviral applications for 4-Phenylpiperidine-2,6-dione and its derivatives .

Antimalarial Applications

Piperidine derivatives are also being utilized as antimalarial agents . This suggests that 4-Phenylpiperidine-2,6-dione could potentially be used in the development of new antimalarial drugs .

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown antimicrobial and antifungal properties . This suggests potential applications for 4-Phenylpiperidine-2,6-dione in the treatment of microbial and fungal infections .

Analgesic and Anti-inflammatory Applications

Certain 2,4,6-trisubstituted-quinazoline derivatives bearing a piperidine moiety have shown higher analgesic effects than the standard drug indomethacin . This suggests potential analgesic and anti-inflammatory applications for 4-Phenylpiperidine-2,6-dione .

Anti-Alzheimer Applications

Piperidine derivatives are being utilized as anti-Alzheimer agents . This suggests that 4-Phenylpiperidine-2,6-dione could potentially be used in the development of new drugs for the treatment of Alzheimer’s disease .

Antipsychotic Applications

Piperidine derivatives are being utilized as antipsychotic agents . This suggests potential applications for 4-Phenylpiperidine-2,6-dione in the treatment of psychiatric disorders .

Safety and Hazards

4-Phenylpiperidine-2,6-dione causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-phenylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-10-6-9(7-11(14)12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEGIQPEUGHGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161742
Record name Glutarimide, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14149-31-6
Record name 3-Phenylglutarimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14149-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenylglutarimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014149316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2, 4-phenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522104
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glutarimide, 3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PHENYLGLUTARIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN0063PS4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

29.0 g (139 mmol) 3-phenylglutaric acid and 8.4 g (139 mmol) urea are stirred at 150° C. for 1.5 hours. After cooling, the reaction mixture is recrystallized from methanol: Yield 20.9 g (79%).
Quantity
29 g
Type
reactant
Reaction Step One
Name
Quantity
8.4 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the reported synthesis of 3,5-dimethylene-4-phenylpiperidine-2,6-dione?

A: The synthesis of 3,5-dimethylene-4-phenylpiperidine-2,6-dione represents the first reported preparation of this specific compound from a Baylis-Hillman adduct [, ]. This synthetic route provides access to a new class of methyleneglutarimide derivatives, which hold potential as Michael acceptors for further chemical transformations. This is significant because compounds containing the piperidine-2,6-dione (glutarimide) moiety are found in various biologically active compounds [, ].

Q2: What future research directions are suggested by these findings?

A: The successful synthesis of 3,5-dimethylene-4-phenylpiperidine-2,6-dione opens avenues for exploring its reactivity as a Michael acceptor [, ]. Further studies could investigate its potential applications in synthesizing more complex molecules and developing novel compounds with potential biological activity. Exploring the structure-activity relationships by modifying the substituents on the piperidine-2,6-dione ring could lead to compounds with improved pharmacological profiles.

  1. Lee, K. J. et al. The First Synthesis of 3,5-Dimethylene-4-phenylpiperidine-2,6-dione from Baylis-Hillman Adduct.

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